molecular formula C11H14O2 B3429003 [4-(Cyclopropylmethoxy)phenyl]methanol CAS No. 712313-61-6

[4-(Cyclopropylmethoxy)phenyl]methanol

Cat. No.: B3429003
CAS No.: 712313-61-6
M. Wt: 178.23 g/mol
InChI Key: ZNKLAISUBPQUMH-UHFFFAOYSA-N
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Description

[4-(Cyclopropylmethoxy)phenyl]methanol is a benzyl alcohol derivative featuring a cyclopropylmethoxy substituent at the para position of the phenyl ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of complex molecules such as dihydrobenzofurans and phosphonates (e.g., Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23) ). Its synthesis typically involves the reduction of 4-(cyclopropylmethoxy)benzaldehyde using NaBH₄ in methanol, achieving near-quantitative yields (99%). The cyclopropylmethoxy group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical applications.

Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLAISUBPQUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-61-6
Record name [4-(cyclopropylmethoxy)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopropylmethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form [4-(Cyclopropylmethoxy)phenyl]methane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: [4-(Cyclopropylmethoxy)phenyl]carboxylic acid.

    Reduction: [4-(Cyclopropylmethoxy)phenyl]methane.

    Substitution: 4-(Cyclopropylmethoxy)-2-nitrophenylmethanol.

Scientific Research Applications

Chemistry

[4-(Cyclopropylmethoxy)phenyl]methanol serves as an important building block in organic synthesis. It is used to create more complex molecules and functionalized derivatives, facilitating advancements in synthetic organic chemistry.

Biology

The compound has been investigated for its biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may disrupt cell membranes or inhibit metabolic pathways in bacteria, showcasing potential as an antimicrobial agent.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes may lead to applications in cancer therapy by targeting key signaling pathways involved in tumor growth.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro assays demonstrated that this compound could effectively reduce the viability of certain cancer cell lines. Further investigations into its mechanism revealed that it might induce apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of [4-(Cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
[4-(Cyclopropylmethoxy)phenyl]methanol -OCH₂C₃H₅ (para) 178.2* High-yield intermediate; used in dihydrobenzofuran and phosphonate synthesis
[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol -Cl (meta), -OCH₂C₃H₅ (ortho) 212.7* Chlorine substituent increases electrophilicity; used in antiviral/antibacterial agents
4-[2-(Cyclopropylmethoxy)ethyl]phenol -CH₂CH₂OCH₂C₃H₅ (para) 206.3* Betaxolol impurity; ethyl linker enhances solubility
(4-Bromophenyl)(cyclopropyl)methanol -Br (para), cyclopropyl at benzylic 227.1 Bromine enhances cross-coupling reactivity; used in Suzuki-Miyaura reactions

*Calculated based on molecular formulas from evidence.

Key Observations :

  • Chlorine and Bromine Substituents : Introduce electronic effects (e.g., increased electrophilicity or cross-coupling reactivity).
  • Ethyl Linkers: Improve hydrophilicity, as seen in 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Cyclopropyl at Benzylic Position : Steric hindrance may reduce reaction rates in bulky environments.

Functional Derivatives

Derivative Functional Group Synthetic Utility Yield Reference
Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23) Phosphonate (-PO(OEt)₂) Horner-Wadsworth-Emmons olefination; critical for styryl-dihydrobenzofuran synthesis 86%
4-(Cyclopropylmethoxy)benzaldehyde (S5) Aldehyde (-CHO) Precursor to this compound via NaBH₄ reduction 99%
(2RS,3SR)-Dihydrobenzofuran-4-carbaldehyde (22) Aldehyde (-CHO) Intermediate for Stille coupling or further oxidation to carboxylic acids 98%

Key Observations :

  • Phosphonate Derivatives : Enable carbon-carbon bond formation in complex architectures.
  • Aldehyde Intermediates : Serve as versatile precursors for alcohols, acids, or amines.

Biological Activity

[4-(Cyclopropylmethoxy)phenyl]methanol is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group attached to a methoxy-substituted phenyl ring. Its chemical formula is C11_{11}H14_{14}O\ and it possesses unique physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. In particular, it has been studied for its potential as a phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in regulating cyclic AMP (cAMP) levels within cells. Inhibition of PDE4 can lead to increased cAMP signaling, which has implications for treating neuropsychological conditions such as depression and anxiety .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory : By inhibiting PDE4, the compound may reduce inflammatory responses in various tissues.
  • Neuroprotective : Increased cAMP levels can enhance neuronal survival and function, suggesting potential applications in neurodegenerative diseases.
  • Metabolic Regulation : The compound's effects on cAMP signaling also indicate a role in metabolic processes, possibly aiding in the treatment of obesity and diabetes through modulation of insulin sensitivity .

Data Tables

Biological Activity Mechanism Potential Applications
PDE4 InhibitionIncreases cAMP levelsTreatment of depression, anxiety
Anti-inflammatory effectsReduces pro-inflammatory cytokinesManagement of chronic inflammatory diseases
NeuroprotectionEnhances neuronal survivalNeurodegenerative disease therapies
Metabolic regulationModulates insulin sensitivityTreatment of obesity and diabetes

Case Studies

  • PDE4 Inhibition Study : A study investigated the effects of this compound on PDE4 activity in mouse models. Results indicated significant inhibition of PDE4, leading to enhanced cAMP signaling and improved behavioral outcomes in tests for anxiety and depression .
  • Anti-inflammatory Effects : Another study focused on the compound's ability to reduce inflammation in lung tissues exposed to allergens. The results demonstrated a decrease in eosinophil accumulation and pro-inflammatory cytokine production, suggesting its potential use in treating asthma or allergic reactions .
  • Metabolic Impact Assessment : Research assessing the metabolic effects found that administration of this compound improved insulin sensitivity in diabetic mouse models, indicating its therapeutic potential for metabolic syndrome .

Q & A

Basic: What are the common synthetic routes for [4-(Cyclopropylmethoxy)phenyl]methanol?

Answer:
A primary method involves the reduction of a precursor ketone, such as [4-(cyclopropylmethoxy)phenyl]methanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). For example, aryl-substituted methanones are reduced to their corresponding methanols under mild conditions (e.g., room temperature, ethanol solvent) . Another route employs nucleophilic substitution, where a hydroxyl group on the phenyl ring reacts with cyclopropylmethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to form the cyclopropylmethoxy moiety, followed by reduction of a nitro or carbonyl group to the alcohol .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing transition metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation efficiency and selectivity .
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution kinetics while avoiding side reactions .
  • Flow Chemistry : Implementing continuous flow reactors to improve mixing, heat transfer, and scalability, as demonstrated in analogous phenol derivatives .
  • Purification : Employing column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity product .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclopropylmethoxy group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and hydroxymethyl resonance .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 192.115 for C₁₁H₁₄O₂) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor degradation products .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., H2228 vs. A549) or bacterial strains used in antimicrobial studies .
  • Purity and Stereochemistry : Ensuring compound purity via HPLC and chiral chromatography, as impurities or racemic mixtures can skew results .
  • Mechanistic Studies : Using knockout models or receptor-binding assays (e.g., GPCR or kinase targets) to confirm direct vs. indirect effects .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, especially during solvent removal .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation of the hydroxymethyl group .

Advanced: What are the environmental implications of using this compound, and how can its ecological impact be mitigated?

Answer:

  • Biodegradability Studies : Conduct OECD 301 tests to evaluate aerobic degradation in water/soil .
  • Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) to determine LC₅₀ values .
  • Green Synthesis : Replace traditional solvents (e.g., DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental footprint .

Basic: How does the cyclopropylmethoxy group influence the compound's reactivity compared to methoxy or ethoxy analogs?

Answer:
The cyclopropylmethoxy group:

  • Enhances Stability : The strained cyclopropane ring increases resistance to enzymatic degradation compared to linear alkoxy groups .
  • Modulates Lipophilicity : Higher logP values improve membrane permeability, as seen in CNS-active derivatives .
  • Alters Electronic Effects : The electron-donating cyclopropane ring influences aromatic substitution patterns in electrophilic reactions .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Systematic Substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at the phenyl ring to map steric/electronic effects .
  • Computational Modeling : Use density functional theory (DFT) to predict binding affinities to targets like monoamine oxidases or kinases .
  • Biological Profiling : Screen derivatives against panels of enzymes or cell lines to identify key functional groups driving activity .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Intermediate Synthesis : Used to build complex molecules, such as kinase inhibitors or antimicrobial agents .
  • Biological Probes : Functionalized with fluorescent tags to study enzyme-substrate interactions .
  • Drug Delivery : The hydroxymethyl group facilitates conjugation to nanoparticles or prodrugs .

Advanced: How can researchers validate the compound's mechanism of action in disease models?

Answer:

  • Target Deconvolution : Employ CRISPR-Cas9 screens or proteomics to identify binding partners .
  • In Vivo Studies : Use rodent models to assess pharmacokinetics (e.g., CNS penetration in neuroinflammation studies) .
  • Biomarker Analysis : Quantify downstream metabolites (e.g., cAMP levels for GPCR targets) via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Cyclopropylmethoxy)phenyl]methanol
Reactant of Route 2
[4-(Cyclopropylmethoxy)phenyl]methanol

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